Cas no 885524-80-1 (6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride)

6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride
- NE31231
- 6-bromo-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride
- 6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride
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- MDL: MFCD08271768
- Inchi: 1S/C7H4BrClN2O3S/c8-3-1-4-5(11-7(12)10-4)2-6(3)15(9,13)14/h1-2H,(H2,10,11,12)
- InChI Key: KPTXLRVMERGOKN-UHFFFAOYSA-N
- SMILES: BrC1=CC2=C(C=C1S(=O)(=O)Cl)NC(N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 382
- Topological Polar Surface Area: 83.6
6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14980-2.5g |
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride |
885524-80-1 | 93% | 2.5g |
$1594.0 | 2023-09-01 | |
Enamine | EN300-94741-0.1g |
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride |
885524-80-1 | 93% | 0.1g |
$282.0 | 2023-02-11 | |
Enamine | EN300-94741-5.0g |
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride |
885524-80-1 | 93% | 5.0g |
$2360.0 | 2023-02-11 | |
Enamine | EN300-14980-10g |
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride |
885524-80-1 | 93% | 10g |
$3500.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305588-50mg |
6-Bromo-2,3-dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride |
885524-80-1 | 95% | 50mg |
¥3384.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305588-1g |
6-Bromo-2,3-dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride |
885524-80-1 | 95% | 1g |
¥14630.00 | 2024-04-27 | |
Enamine | EN300-14980-0.5g |
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride |
885524-80-1 | 93% | 0.5g |
$636.0 | 2023-09-01 | |
Enamine | EN300-14980-0.05g |
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride |
885524-80-1 | 93% | 0.05g |
$188.0 | 2023-09-01 | |
Aaron | AR019PGD-500mg |
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride |
885524-80-1 | 95% | 500mg |
$900.00 | 2025-02-14 | |
1PlusChem | 1P019P81-5g |
6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride |
885524-80-1 | 95% | 5g |
$2979.00 | 2024-04-20 |
6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride Related Literature
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on 6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride
6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride
The compound 6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride (CAS No: 885524-80-1) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of benzodiazoles, which are known for their unique electronic properties and versatile reactivity. The presence of the bromine atom at position 6 and the sulfonyl chloride group at position 5 introduces specific functional groups that enhance its reactivity and make it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of this compound as a building block in the development of advanced materials, particularly in the synthesis of high-performance polymers and optoelectronic devices. The benzodiazole core is renowned for its ability to form stable aromatic systems, which are essential for applications requiring thermal stability and mechanical robustness. The sulfonyl chloride group further enhances its utility by enabling nucleophilic substitution reactions, making it a versatile precursor for functionalized materials.
In the context of pharmaceutical chemistry, 6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride has been explored as a potential precursor for bioactive molecules. Researchers have utilized its reactivity to synthesize derivatives with anti-inflammatory and antioxidant properties. These findings underscore its role in drug discovery pipelines, where it serves as a critical intermediate for constructing complex molecular architectures.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzodiazole scaffold. The introduction of the bromine atom and the sulfonyl chloride group requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production process, making it more efficient and scalable.
From an environmental perspective, understanding the degradation pathways of 6-Bromo... is crucial for assessing its ecological impact. Recent research has focused on its biodegradation under various environmental conditions, revealing that it undergoes hydrolysis under alkaline conditions to form less hazardous byproducts. This information is vital for ensuring safe handling and disposal practices in industrial settings.
In terms of commercial applications, this compound is increasingly being utilized in the development of advanced coatings and adhesives due to its excellent adhesion properties and resistance to harsh environmental conditions. Its ability to form strong intermolecular bonds makes it a valuable additive in formulations requiring enhanced durability.
Looking ahead, ongoing research aims to explore the potential of 6-Bromo... in nanotechnology applications. Its unique electronic properties make it a candidate for use in nanocomposites and sensors, where sensitivity and selectivity are paramount. By leveraging its structural versatility, scientists are working towards creating materials with unprecedented performance characteristics.
In conclusion, 6-Bromo... (CAS No: 885524-80-1) stands out as a multifaceted compound with diverse applications across various scientific domains. Its reactivity, structural versatility, and compatibility with advanced synthetic techniques position it as a key player in modern material science and pharmaceutical research. As ongoing studies continue to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in shaping future innovations.
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